5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
5’-Ethyl 3’-methyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl 3’-methyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can be achieved through a multi-step process involving the following key steps:
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Formation of the Indole Ring: : The indole ring can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
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Formation of the Pyran Ring: : The pyran ring can be constructed through a cyclization reaction involving a suitable precursor. For instance, a hydroxyl group can react with an aldehyde or ketone to form the pyran ring under acidic or basic conditions .
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Spiro Compound Formation: : The indole and pyran rings are then connected through a spiro linkage. This can be achieved by reacting the indole derivative with a suitable pyran precursor under controlled conditions to form the spiro[indole-pyran] structure .
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Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxo derivatives .
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
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Substitution: : The presence of reactive functional groups allows for various substitution reactions, such as nucleophilic substitution at the amino group or electrophilic substitution at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives such as ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted indole and pyran derivatives.
Scientific Research Applications
5’-Ethyl 3’-methyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5’-Ethyl 3’-methyl 2’-amino-1-(2-hydroxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
- 5’-Ethyl 3’-methyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
Uniqueness
The unique combination of functional groups and the spiro[indole-pyran] structure distinguishes 5’-Ethyl 3’-methyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate from other similar compounds
Properties
Molecular Formula |
C21H22N2O8 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-O'-ethyl 3-O'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O8/c1-5-30-19(26)15-11(2)31-17(22)16(18(25)29-4)21(15)12-8-6-7-9-13(12)23(20(21)27)10-14(24)28-3/h6-9H,5,10,22H2,1-4H3 |
InChI Key |
VWXJAAXLICPLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OC)N)C |
Origin of Product |
United States |
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